4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzo[d]thiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . These compounds have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial and Antifungal Applications
A study focused on the synthesis of novel triazole derivatives and their antimicrobial activities. Some of these compounds, which are structurally related to 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Another research demonstrated the antifungal effect of certain derivatives containing heterocyclic compounds, indicating that some synthesized compounds exhibited significant antifungal properties against important types of fungi (Jafar et al., 2017).
Anticancer and Antiproliferative Properties
Research on Schiff bases derived from 1,3,4-thiadiazole compounds revealed that some of these compounds showed high DNA protective ability against oxidative damage and exhibited strong antimicrobial activity. Notably, certain compounds demonstrated cytotoxicity on cancer cell lines, suggesting potential for anticancer applications (Gür et al., 2020).
A study on isoxazole derivatives of benzo[d]thiazol-2-amine highlighted their ability to regulate cell cycle and induce apoptosis in cancer cells through p53 activation via mitochondrial-dependent pathways. These findings suggest the compound's potential in cancer therapy (Kumbhare et al., 2014).
Catalytic Applications
- A novel approach involved the synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, demonstrating the utility of such compounds in catalytic applications and the synthesis of diverse chemical structures (Shimizu et al., 2009).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They have been shown to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound’s interaction with its targets affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in inflammation due to the decreased production of prostaglandins . This could potentially lead to relief from symptoms associated with inflammatory conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are largely determined by its benzothiazole core. Benzothiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, certain benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the broad range of biological activities associated with benzothiazoles . For example, benzothiazole derivatives have been found to exhibit anti-inflammatory activity, potentially influencing cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit COX enzymes, suggesting a potential mechanism of action . These compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been found to exhibit potent anti-inflammatory activity, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
Certain benzothiazole derivatives have shown significant anti-inflammatory activity in animal models .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors, suggesting potential involvement in multiple metabolic pathways .
Transport and Distribution
Benzothiazole derivatives are known to interact with various biomolecules, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
The localization of benzothiazole derivatives may be influenced by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-3-22-11-7-5-9-13-15(11)19-17(24-13)20-16-18-14-10(21-2)6-4-8-12(14)23-16/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQIVAJJULHUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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